(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound that features two isoxazole rings and a piperazine moiety. Isoxazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the isoxazole rings. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step often involves coupling the two isoxazole rings with the piperazine unit under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the isoxazole rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activity profile make it a promising candidate for the development of new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its versatility and reactivity make it a valuable tool in various industrial applications.
Mechanism of Action
The mechanism of action of (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 5-Methylisoxazole
- 5-Phenylisoxazole
- Piperazine derivatives
Uniqueness
What sets (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone apart from these similar compounds is its unique combination of two isoxazole rings and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-14-16(12-20-25-14)13-22-7-9-23(10-8-22)19(24)17-11-18(26-21-17)15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFXQMNKFRQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.